BIS(3-AMINOPROPYL-D6)AMINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

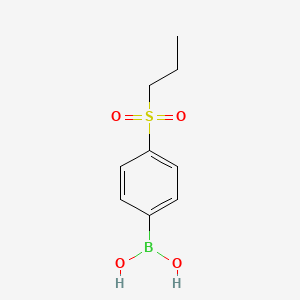

Bis(3-aminopropyl)amine (BAPA) is a chemical compound used in various applications. It can be used to synthesize chitosan-based hydrogels with potential biomedical applications . It can also be used for the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications .

Synthesis Analysis

Bis(3-aminopropyl)amine has been used in the synthesis of chitosan-based hydrogels . It has also been used in the synthesis of water-dispersible polyurethanes . A study has shown that for bis(3-aminopropyl)amine, the higher reaction times required to obtain satisfactory degrees of intercalation in the non-polar solvent suggests that with this solvent the process is kinetically controlled for longer chain amines .Chemical Reactions Analysis

Bis(3-aminopropyl)amine has been used in various chemical reactions. For instance, it has been used to synthesize chitosan-based hydrogels . It has also been used for the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications .Physical And Chemical Properties Analysis

Bis(3-aminopropyl)amine has a boiling point of 242.1±0.0 °C at 760 mmHg, a vapour pressure of 0.0±0.4 mmHg at 25°C, an enthalpy of vaporization of 47.9±3.0 kJ/mol, and a flash point of 118.3±0.0 °C . It has a refractive index of 1.476, a molar refractivity of 40.5±0.3 cm3, a polar surface area of 64 Å2, a polarizability of 16.1±0.5 10-24 cm3, a surface tension of 38.0±3.0 dyne/cm, and a molar volume of 143.7±3.0 cm3 .Applications De Recherche Scientifique

Synthesis of Chitosan-Based Hydrogels

Bis(3-aminopropyl)amine can be used to synthesize chitosan-based hydrogels . These hydrogels have potential biomedical applications due to their biocompatibility and biodegradability .

Functionalization of Nanoparticles

This compound can be used for the functionalization of nanoparticles . It helps to yield terminal −NH2 groups on the surface of nanoparticles, which can be further modified for various applications .

Synthesis of Water-Dispersible Polyurethanes

Bis(3-aminopropyl)amine can act as an internal dispersing agent for the synthesis of water-dispersible polyurethanes . This is particularly useful in the production of water-based polyurethane coatings and adhesives .

Preparation of Photomagnetic Coordination Polymers

It can be used as a ligand in the preparation of photomagnetic coordination polymers . These polymers have applications in data storage, sensors, and optoelectronic devices .

Mécanisme D'action

While the exact mechanism of action of Bis(3-aminopropyl)amine is not clear, it is known that it can be used for the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications . Norspermidine, a polyamine of similar structure to the more common spermidine, has been found to occur naturally in some species of plants, bacteria, and algae, and is being researched for use as a cancer medication .

Safety and Hazards

Bis(3-aminopropyl)amine is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, is suspected of causing genetic defects, and may cause damage to organs (thymus) through prolonged or repeated exposure .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of BIS(3-AMINOPROPYL-D6)AMINE can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3-Aminopropyl-D6-amine", "Benzyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-Aminopropyl-D6-amine in ethanol and cool the solution to 0°C.", "Step 2: Slowly add benzyl chloride to the solution while stirring continuously.", "Step 3: Allow the reaction mixture to warm up to room temperature and stir for 24 hours.", "Step 4: Add sodium hydroxide to the reaction mixture to neutralize the excess benzyl chloride.", "Step 5: Extract the product using ethyl acetate and wash with water.", "Step 6: Dry the product with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the product in hydrochloric acid and cool the solution to 0°C.", "Step 8: Slowly add sodium nitrite to the solution while stirring continuously.", "Step 9: Add 3-Aminopropyl-D6-amine to the reaction mixture and stir for 30 minutes.", "Step 10: Add sodium hydroxide to the reaction mixture to neutralize the excess hydrochloric acid.", "Step 11: Extract the product using ethyl acetate and wash with water.", "Step 12: Dry the product with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 13: Purify the product using column chromatography." ] } | |

Numéro CAS |

1219805-55-6 |

Nom du produit |

BIS(3-AMINOPROPYL-D6)AMINE |

Formule moléculaire |

C6H17N3 |

Poids moléculaire |

143.296 |

Nom IUPAC |

N/'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |

InChI |

InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

Clé InChI |

OTBHHUPVCYLGQO-LBTWDOQPSA-N |

SMILES |

C(CN)CNCCCN |

Synonymes |

BIS(3-AMINOPROPYL-D6)AMINE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)

![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)